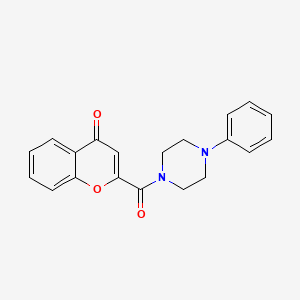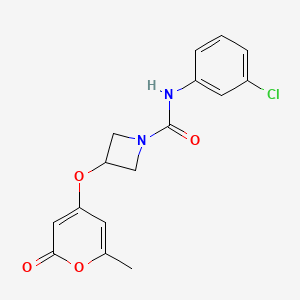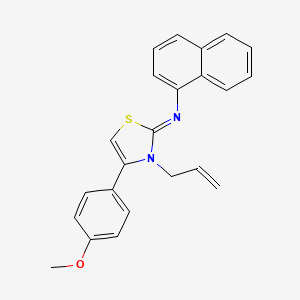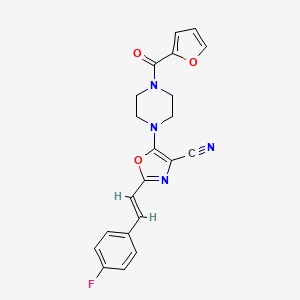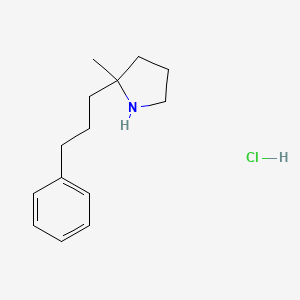
2-Methyl-2-(3-phenylpropyl)pyrrolidine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Methyl-2-(3-phenylpropyl)pyrrolidine hydrochloride” is a chemical compound with the CAS Number: 2031259-12-6 . It has a molecular weight of 239.79 and its IUPAC name is this compound .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, such as “this compound”, often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The specific synthesis process for this compound is not detailed in the available literature.Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a five-membered pyrrolidine ring . This ring is one of the nitrogen heterocycles used widely by medicinal chemists . The structure also includes a phenylpropyl group and a methyl group attached to the pyrrolidine ring .Physical And Chemical Properties Analysis
“this compound” is a powder at room temperature . Its InChI key is KSPKVMWOEBILEV-UHFFFAOYSA-N . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the available literature.Wissenschaftliche Forschungsanwendungen
Application in Synthesis and Chemistry
- Synthesis of Pyrrolo-Pyridines and Related Compounds: A study by Davis et al. (1992) detailed the synthesis of 2-phenyl[1H]-pyrrolo[2,3-b]pyridine using β-methylazines and benzonitrile, demonstrating an application in the synthesis of pyrrolo-pyridines and related compounds. This reaction could potentially involve compounds similar to 2-Methyl-2-(3-phenylpropyl)pyrrolidine hydrochloride (Davis, Wakefield, & Wardell, 1992).
Application in Organic Electronics
- Conducting Polymers: Diaz et al. (1981) reported on the electrochemical properties of polypyrrole, poly-N-methylpyrrole, and poly-N-phenylpyrrole, which are closely related to this compound. These polymers can switch between conductive and insulating states, indicating potential use in organic electronics (Diaz, Castillo, Logan, & Lee, 1981).
Application in Medicinal Chemistry
- Cognition-Enhancing Properties: Lin et al. (1997) explored the cognitive enhancement properties of 2-Methyl-3-(2(S)-pyrrolidinylmethoxy)pyridine (ABT-089), a compound structurally similar to this compound. This research highlights the potential of such compounds in developing treatments for cognitive disorders (Lin et al., 1997).
Application in Biochemistry and Molecular Biology
- Inhibition of Glycosidases: Fiaux et al. (2005) researched pyrrolidine-3,4-diol derivatives, structurally related to this compound, and their influence on inhibiting glycosidases. This indicates potential applications in studying enzyme mechanisms and designing inhibitors (Fiaux, Popowycz, Favre, Schütz, Vogel, Gerber‐Lemaire, & Juillerat-Jeanneret, 2005).
Application in Organic Synthesis
- Catalysis in Organic Reactions: Singh et al. (2013) described the use of a pyrrolidine-based catalyst for the stereoselective Michael addition of cyclohexanone and cyclopentanone to nitroolefins. This suggests the potential utility of this compound in similar catalytic processes (Singh, Singh, Kaur, Singh, Sharma, Khullar, & Mandal, 2013).
Application in Materials Science
- Anion Exchange Membranes: Gu et al. (2014) conducted a study on pyrrolidinium cation-based anion exchange membranes, relevant to the structure of this compound. These membranes have potential applications in energy and environmental technologies (Gu, Dong, Li, Sun, & Yan, 2014).
Safety and Hazards
This compound is associated with several hazard statements including H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Eigenschaften
IUPAC Name |
2-methyl-2-(3-phenylpropyl)pyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N.ClH/c1-14(11-6-12-15-14)10-5-9-13-7-3-2-4-8-13;/h2-4,7-8,15H,5-6,9-12H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSPKVMWOEBILEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN1)CCCC2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.78 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
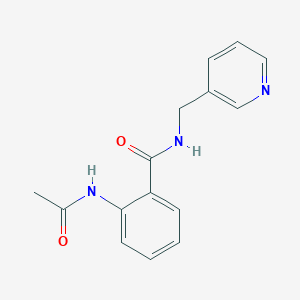
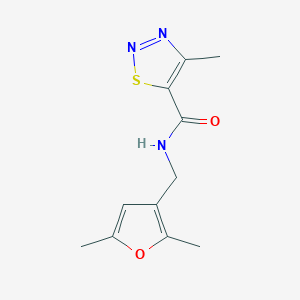
![N-[2-(cyclohex-1-en-1-yl)ethyl]-8-ethoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2894004.png)
![7-chloro-5-(4-fluorophenyl)-4-(2-phenoxypropanoyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2894005.png)
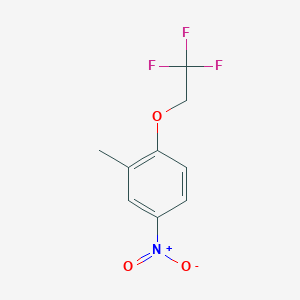
![(5-bromofuran-2-yl)(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)methanone](/img/structure/B2894007.png)
![4-{1-[(3-chlorobenzyl)oxy]-1H-1,3-benzimidazol-2-yl}phenyl methyl ether](/img/structure/B2894008.png)

![2-(4-benzylpiperazin-1-yl)-7-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2894011.png)

